Chiral Specificity in Pheromone Synthesis: The (R)-Enantiomer as a Defined Building Block
The (R)-enantiomer of 3-Methyl-1-heptanol is a critical chiral building block in the synthesis of insect pheromones, distinguishing it from its achiral analog 1-octanol . The (R)-enantiomer is utilized in the synthesis of specific aggregation pheromones, such as that of the rhinoceros beetle .
| Evidence Dimension | Chirality and Application Specificity |
|---|---|
| Target Compound Data | Chiral (R)-enantiomer used as a specific building block in pheromone synthesis. |
| Comparator Or Baseline | 1-Octanol (CAS 111-87-5): Achiral, not suitable for enantioselective pheromone synthesis. |
| Quantified Difference | Target compound is chiral; comparator is achiral. |
| Conditions | Synthesis of chiral insect pheromones. |
Why This Matters
For procurement in asymmetric synthesis, the availability of a chiral (R)-enantiomer is non-negotiable; a generic, achiral alcohol cannot fulfill this role.
